molecular formula C12H14N2O3 B2969001 1-{[(4-Methoxyphenyl)amino]methyl}pyrrolidine-2,5-dione CAS No. 63384-03-2

1-{[(4-Methoxyphenyl)amino]methyl}pyrrolidine-2,5-dione

Cat. No.: B2969001
CAS No.: 63384-03-2
M. Wt: 234.255
InChI Key: RHQCCEHGFGFOFZ-UHFFFAOYSA-N
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Description

1-{[(4-Methoxyphenyl)amino]methyl}pyrrolidine-2,5-dione is a compound that features a pyrrolidine ring substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(4-Methoxyphenyl)amino]methyl}pyrrolidine-2,5-dione typically involves the reaction of 4-methoxyaniline with maleic anhydride, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of a solvent such as ethanol or acetic acid, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as crystallization or chromatography may be employed to ensure the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

1-{[(4-Methoxyphenyl)amino]methyl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to form hydroxyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-{[(4-Methoxyphenyl)amino]methyl}pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[(4-Chlorophenyl)amino]methyl}pyrrolidine-2,5-dione
  • 1-{[(4-Hydroxyphenyl)amino]methyl}pyrrolidine-2,5-dione
  • 1-{[(4-Methylphenyl)amino]methyl}pyrrolidine-2,5-dione

Uniqueness

1-{[(4-Methoxyphenyl)amino]methyl}pyrrolidine-2,5-dione is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved therapeutic effects .

Properties

IUPAC Name

1-[(4-methoxyanilino)methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-17-10-4-2-9(3-5-10)13-8-14-11(15)6-7-12(14)16/h2-5,13H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQCCEHGFGFOFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCN2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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